5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a nicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the bromination of nicotinamide followed by the introduction of the 3-(3-chlorophenyl)-3-hydroxypropyl group through a series of substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of industrial-grade reagents and solvents is common, and the reactions are carefully monitored to maintain the desired conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine.
Scientific Research Applications
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide
- 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and the nicotinamide backbone
Properties
IUPAC Name |
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c16-12-6-11(8-18-9-12)15(21)19-5-4-14(20)10-2-1-3-13(17)7-10/h1-3,6-9,14,20H,4-5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKCBJMRLFDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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